molecular formula C7H5ClFN3 B2569243 3-Chloro-6-fluoro-1H-indazol-5-amine CAS No. 864082-73-5

3-Chloro-6-fluoro-1H-indazol-5-amine

Cat. No.: B2569243
CAS No.: 864082-73-5
M. Wt: 185.59
InChI Key: KKDHJLHKZOYJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Indazole-containing compounds, which include 3-chloro-6-fluoro-1h-indazol-5-amine, have been reported to inhibit, regulate, and modulate kinases such as chk1 and chk2 .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Result of Action

Indazole derivatives have been reported to have various biological activities, including antitumor activity . The specific effects of this compound on molecular and cellular processes are subjects of ongoing research.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated place, away from direct sunlight and high temperatures . These conditions can help maintain the stability and efficacy of the compound. Additionally, the compound should be kept away from oxidizing agents or strong acids to prevent dangerous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods are optimized to achieve high yields and minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrazine . Reaction conditions often involve the use of solvents like DMSO and the presence of catalysts like Cu(OAc)2 .

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .

Scientific Research Applications

3-Chloro-6-fluoro-1H-indazol-5-amine has a wide range of applications in scientific research:

Properties

IUPAC Name

3-chloro-6-fluoro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDHJLHKZOYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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